Analgesic Potency: Tofetridine vs. 10b-Des-Methyl Analog (Compound A) in Mouse Writhing Test
Tofetridine hydrochloride (Compound B: 9-methoxy-10b-methyl-octahydrophenanthridine HCl) was directly compared with its 10b-des-methyl analog (Compound A: 9-methoxy-octahydrophenanthridine HCl) in the mouse phenylquinone writhing test [1]. Tofetridine produced 66% writhing reduction at only 2.5 mg/kg s.c. and achieved 100% writhing reduction at 5 mg/kg s.c. In striking contrast, the des-methyl analog required 30 mg/kg s.c. to achieve only 58% writhing reduction, and at 10 mg/kg s.c. produced a negligible 5% reduction. This represents approximately a 6-fold potency advantage for Tofetridine on a mg/kg basis for comparable or superior efficacy [1].
| Evidence Dimension | Analgesic efficacy (% writhing reduction vs. dose) |
|---|---|
| Target Compound Data | Tofetridine HCl (Compound B): 66% reduction at 2.5 mg/kg s.c.; 100% reduction at 5 mg/kg s.c. |
| Comparator Or Baseline | Des-methyl analog (Compound A): 5% reduction at 10 mg/kg s.c.; 58% reduction at 30 mg/kg s.c. |
| Quantified Difference | ~6-fold potency advantage: 100% efficacy at 5 mg/kg for Tofetridine vs. only 58% efficacy at 6× higher dose (30 mg/kg) for the des-methyl analog |
| Conditions | Mouse phenylquinone writhing test (Siegismund et al., Proc. Soc. Exp. Biol. Med. 95:729-31, 1957, slightly modified); subcutaneous administration; n and strain not specified in patent |
Why This Matters
For researchers procuring an octahydrophenanthridine analgesic, selecting the des-methyl analog instead of Tofetridine would require ~6-fold higher doses to approach comparable efficacy, introducing confounding off-target effects and complicating dose-response interpretation.
- [1] Hellerbach, J. (Hoffmann-La Roche Inc.). United States Patent 3,862,986. Table I: Analgesic activity (writhing test) and toxicity of octahydrophenanthridine derivatives in mice. Column 4, lines 30-53. Issued January 28, 1975. View Source
